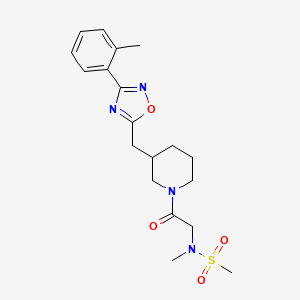

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a synthetic compound that features a unique combination of piperidine and oxadiazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves several steps:

Formation of 1,2,4-oxadiazole ring: : The initial step usually involves the condensation of an acyl hydrazide with an amidoxime to form the 1,2,4-oxadiazole ring.

Functionalization of piperidine ring: : The next step involves the functionalization of the piperidine ring at a specific position to introduce the desired substituents.

Coupling of fragments: : The oxadiazole and piperidine fragments are then coupled via a suitable linker under specific reaction conditions.

Final modifications:

Industrial Production Methods

In industrial settings, the production of this compound might involve optimized and scaled-up versions of the above synthetic routes. Typical conditions include:

High-throughput reactors: to ensure uniform reaction conditions and efficient mixing.

Automated purification systems: to streamline the isolation and purification of the final product.

Quality control measures: such as HPLC and NMR spectroscopy to verify the purity and structural integrity of the compound.

化学反应分析

Types of Reactions

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: : This compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: : Reduction reactions with appropriate reducing agents can convert the oxadiazole ring into more reduced forms such as amines.

Substitution: : The presence of multiple functional groups allows for substitution reactions, where specific atoms or groups are replaced with other atoms or groups under controlled conditions.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are typically used under mild to moderate conditions.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these transformations.

Substitution: : Suitable nucleophiles and electrophiles are employed, depending on the specific site and nature of the substitution reaction.

Major Products

The major products formed from these reactions include:

Sulfoxides and sulfones: from oxidation.

Amines and related reduced products: from reduction.

Variously substituted derivatives: from substitution reactions.

科学研究应用

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide has diverse applications in scientific research:

Chemistry

Catalysis: : Utilized as a ligand or a precursor in catalytic systems due to its unique structural properties.

Material science: : Incorporated into novel polymers or materials for enhanced properties such as conductivity or mechanical strength.

Biology

Molecular probes: : Employed in the development of fluorescent probes for detecting specific biomolecules or cellular conditions.

Drug discovery: : Investigated as a potential scaffold in the design of new therapeutic agents targeting various biological pathways.

Medicine

Pharmaceutical development: : Explored for its potential as an active pharmaceutical ingredient (API) in new drug formulations.

Diagnostics: : Used in the development of diagnostic assays or imaging agents.

Industry

Agriculture: : Tested as a component in agrochemicals for crop protection or enhancement.

Cosmetics: : Investigated for its potential use in formulations aimed at skin care or treatment.

作用机制

The mechanism of action of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves multiple molecular targets and pathways:

Enzyme inhibition: : This compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor modulation: : It can interact with certain receptors, altering their conformation and modulating downstream signaling pathways.

Cellular pathways: : The compound can affect various cellular pathways, leading to changes in cell function, proliferation, or survival.

相似化合物的比较

Similar Compounds

Some compounds that share structural similarities with N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide include:

N-methyl-N-(2-oxo-2-(3-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

N-methyl-N-(2-oxo-2-(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

N-methyl-N-(2-oxo-2-(3-((3-(ethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. For instance:

The presence of the 1,2,4-oxadiazole ring: provides unique reactivity and binding characteristics.

The piperidine ring: offers a versatile scaffold for further functionalization and interaction with biological targets.

The methanesulfonamide group: contributes to the compound's solubility and stability.

生物活性

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a piperidine ring, an oxadiazole moiety, and a methanesulfonamide group, suggesting diverse biological activity and potential applications in medicinal chemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H23N5O3, with a molecular weight of 393.447 g/mol. Its structure includes:

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.

- Methanesulfonamide group : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines:

| Compound Type | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Oxadiazole Derivatives | HeLa (cervical cancer), CaCo-2 (colon cancer) | 92.4 (average) |

| Other Derivatives | Multiple cancer types | Ranges from 0.011 to 17.5 |

The specific mechanism may involve the inhibition of key enzymes or interference with cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential therapeutic applications in infectious diseases .

Enzyme Inhibition

The compound may interact with several biological targets:

- Human Deacetylase Sirtuin 2 (HDSirt2) : Inhibitors show promise in neurodegenerative disease treatment.

- Carbonic Anhydrase (CA) : Implicated in regulating pH and fluid balance.

- Histone Deacetylase (HDAC) : Targeted for cancer therapy due to its role in gene expression regulation.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Oxadiazole Derivatives : A comprehensive evaluation found that certain oxadiazole derivatives exhibited strong cytotoxicity against human cancer cell lines and showed selective agonist properties against chemokine receptors .

- Synthesis and Evaluation : Research on related sulfonamides indicated that modifications to the oxadiazole structure could enhance biological activity, leading to compounds with improved efficacy against specific targets .

属性

IUPAC Name |

N-methyl-N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-14-7-4-5-9-16(14)19-20-17(27-21-19)11-15-8-6-10-23(12-15)18(24)13-22(2)28(3,25)26/h4-5,7,9,15H,6,8,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGOVGFUKLIRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。